4-Methylbenzenesulfonic acid;4-methylhexan-1-ol
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Overview
Description
4-Methylbenzenesulfonic acid: and 4-methylhexan-1-ol are two distinct organic compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis as a catalyst. 4-Methylhexan-1-ol is an alcohol with a branched structure, often used as an intermediate in the synthesis of various chemicals.
Preparation Methods
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the methyl group on toluene with a sulfonic acid group. The crude product often contains impurities such as benzenesulfonic acid and sulfuric acid, which can be removed by recrystallization from concentrated aqueous solution followed by azeotropic drying with toluene .
4-Methylhexan-1-ol
4-Methylhexan-1-ol can be synthesized through various methods, including the reduction of 4-methylhexanal or the hydroformylation of 3-methylpentene followed by hydrogenation. The choice of method depends on the desired purity and scale of production .
Chemical Reactions Analysis
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
Substitution: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Dehydration: Acts as a dehydrating agent in organic synthesis.
Common reagents and conditions used in these reactions include concentrated sulfuric acid, alcohols, and various nucleophiles. Major products formed include esters, sulfonate esters, and substituted aromatic compounds.
4-Methylhexan-1-ol
4-Methylhexan-1-ol can undergo:
Oxidation: Converts to 4-methylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Forms esters when reacted with carboxylic acids or acid anhydrides in the presence of an acid catalyst.
Dehydration: Produces alkenes through acid-catalyzed dehydration.
Scientific Research Applications
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in:
Organic Synthesis: As a catalyst for esterification, acetalization, and transesterification reactions.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Polymer Chemistry: As a curing agent for resins and polymers.
4-Methylhexan-1-ol
4-Methylhexan-1-ol finds applications in:
Flavor and Fragrance Industry: As an intermediate in the synthesis of various aroma compounds.
Chemical Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the production of plasticizers and lubricants.
Mechanism of Action
4-Methylbenzenesulfonic Acid
The mechanism of action of 4-methylbenzenesulfonic acid involves its strong acidic nature, which allows it to donate protons and facilitate various acid-catalyzed reactions. It acts as a catalyst by stabilizing the transition state and lowering the activation energy of the reaction .
4-Methylhexan-1-ol
4-Methylhexan-1-ol primarily acts as a reactant in chemical reactions. Its mechanism of action depends on the specific reaction it undergoes, such as oxidation or esterification. The hydroxyl group in 4-methylhexan-1-ol is the primary site of reactivity .
Comparison with Similar Compounds
4-Methylbenzenesulfonic Acid
Similar compounds include benzenesulfonic acid and toluenesulfonic acid. Compared to these, 4-methylbenzenesulfonic acid has a methyl group that enhances its solubility in organic solvents and slightly alters its reactivity .
4-Methylhexan-1-ol
Similar compounds include hexan-1-ol and 2-methylhexan-1-ol. The presence of the methyl group in 4-methylhexan-1-ol affects its boiling point and solubility compared to its straight-chain counterparts .
Conclusion
4-Methylbenzenesulfonic acid and 4-methylhexan-1-ol are versatile compounds with significant applications in organic synthesis, pharmaceuticals, and material science. Their unique structures and reactivity make them valuable in various industrial and research contexts.
Properties
CAS No. |
109227-77-2 |
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Molecular Formula |
C14H24O4S |
Molecular Weight |
288.40 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylhexan-1-ol |
InChI |
InChI=1S/C7H8O3S.C7H16O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7(2)5-4-6-8/h2-5H,1H3,(H,8,9,10);7-8H,3-6H2,1-2H3 |
InChI Key |
YYERSBREOVFRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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